4-(1-Azetidinyl)-cyclohexanamine 2HCl
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Overview
Description
4-(1-Azetidinyl)-cyclohexanamine 2HCl is a compound that features a four-membered azetidine ring attached to a cyclohexanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Azetidinyl)-cyclohexanamine typically involves the formation of the azetidine ring followed by its attachment to the cyclohexanamine moiety. One common method involves the reaction of 3-amino-1-propanol with ethyl acrylate to form diethyl 3-N-(3-hydroxypropyl)iminodipropionate. This intermediate is then treated with thionyl chloride to form diethyl 3-N-(3-chloropropyl)iminodipropionate, which is subsequently cyclized to form ethyl 3-(1-azetidinyl)propionate. The final step involves the reaction of this intermediate with cyclohexanamine to form the desired compound .
Industrial Production Methods
Industrial production methods for 4-(1-Azetidinyl)-cyclohexanamine 2HCl may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Azetidinyl)-cyclohexanamine 2HCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
4-(1-Azetidinyl)-cyclohexanamine 2HCl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Azetidinyl)-cyclohexanamine 2HCl involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives such as 4-(1-Azetidinyl)benzonitrile and N-[4-(1-azetidinyl)-2-butynyl]-2-pyrrolidone .
Uniqueness
4-(1-Azetidinyl)-cyclohexanamine 2HCl is unique due to its combination of the azetidine ring and cyclohexanamine structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H20Cl2N2 |
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Molecular Weight |
227.17 g/mol |
IUPAC Name |
4-(azetidin-1-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-2-4-9(5-3-8)11-6-1-7-11;;/h8-9H,1-7,10H2;2*1H |
InChI Key |
MLLATZKMGDVYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2CCC(CC2)N.Cl.Cl |
Origin of Product |
United States |
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